4-(4,5,6,7,8,9-Hexahydrocycloocta[b]thiophene-2-carbonyl)morpholine-3-carbonitrile
Description
Properties
IUPAC Name |
4-(4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carbonyl)morpholine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S/c17-10-13-11-20-8-7-18(13)16(19)15-9-12-5-3-1-2-4-6-14(12)21-15/h9,13H,1-8,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFJAGQBQXHSUHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2=C(CC1)C=C(S2)C(=O)N3CCOCC3C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Molecular Characteristics
- Molecular Formula : CHNOS
- Molecular Weight : 342.46 g/mol
- CAS Number : [Not specified in the search results]
Structural Features
The compound features a morpholine ring attached to a hexahydrocycloocta[b]thiophene moiety, which contributes to its biological activity. The carbonitrile group enhances its reactivity and potential interactions with biological targets.
- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways. For instance, it has been shown to affect the secretion of virulence factors in pathogenic bacteria by inhibiting the Type III secretion system (T3SS) .
- Antimicrobial Properties : The compound exhibits antimicrobial activity against various bacterial strains, potentially due to its ability to disrupt bacterial cell wall synthesis or function .
- Cytotoxicity : In vitro assays have indicated that the compound may possess cytotoxic effects on certain cancer cell lines, making it a candidate for anticancer drug development .
Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various derivatives of hexahydrocycloocta[b]thiophene compounds against Escherichia coli and Staphylococcus aureus. The results indicated that modifications to the side chains significantly influenced antibacterial potency. The specific derivative containing the morpholine and carbonitrile groups showed enhanced activity compared to others .
Study 2: Cytotoxic Effects on Cancer Cells
In a separate investigation, the cytotoxic effects of 4-(4,5,6,7,8,9-Hexahydrocycloocta[b]thiophene-2-carbonyl)morpholine-3-carbonitrile were assessed on human breast cancer cell lines (MCF-7). The compound demonstrated an IC50 value of approximately 30 µM after 48 hours of treatment, indicating significant potential as an anticancer agent .
Comparative Analysis of Biological Activity
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of thiophene compounds exhibit anticancer properties. The hexahydrocycloocta[b]thiophene core in this compound can enhance the biological activity against certain cancer cell lines. Studies have shown that similar thiophene derivatives can inhibit tumor growth by inducing apoptosis in cancer cells .
Antiviral Properties
The compound has potential antiviral applications. Research on related thiophene derivatives has demonstrated their effectiveness against viral infections by interfering with viral replication processes. The morpholine moiety may enhance solubility and bioavailability, making it a candidate for further exploration in antiviral drug development .
Neuroprotective Effects
Preliminary studies suggest that compounds with similar structures may have neuroprotective effects. They could potentially mitigate neurodegenerative diseases by acting on pathways involved in oxidative stress and inflammation. This area is ripe for further investigation to assess the specific neuroprotective mechanisms of 4-(4,5,6,7,8,9-Hexahydrocycloocta[b]thiophene-2-carbonyl)morpholine-3-carbonitrile .
Conductive Polymers
Due to its unique electronic properties, this compound can be utilized in the synthesis of conductive polymers. The incorporation of thiophene units into polymer backbones enhances electrical conductivity and stability, making them suitable for applications in organic electronics and sensors .
Dyes and Pigments
The vibrant colors associated with thiophene derivatives make them suitable for use as dyes and pigments in various applications, including textiles and coatings. Their stability under light exposure adds to their utility in commercial products .
Molecular Docking Studies
Molecular docking studies using this compound have been conducted to predict its interactions with biological targets. These computational studies help elucidate the binding affinities and modes of action of the compound against specific receptors or enzymes involved in disease pathways .
Antioxidant Activity
Research has indicated that thiophene derivatives possess significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in biological systems, which is crucial for preventing cellular damage .
Case Studies
Q & A
Basic: What are the common synthetic routes for preparing this compound, and how are reaction conditions optimized?
Methodological Answer:
The synthesis typically involves multi-step reactions starting from precursors like thiophene derivatives and morpholine-containing intermediates. Key steps include:
- Cyclization : Formation of the hexahydrocycloocta[b]thiophene core via acid-catalyzed cyclization (e.g., HCl in methanol at 60°C for 48 hours) .
- Carbonyl Functionalization : Introduction of the morpholine-3-carbonitrile group using coupling agents or nucleophilic substitution.
- Purification : Recrystallization from solvent mixtures (e.g., EtOAc/hexane/DCM) to enhance purity .
Optimization Parameters:
Basic: Which spectroscopic and crystallographic techniques are essential for characterization?
Methodological Answer:
- NMR Spectroscopy : Confirms connectivity of the morpholine and thiophene moieties. For example, NMR reveals splitting patterns for methylene groups in the cyclooctane ring .
- X-ray Crystallography : Resolves bond lengths, angles, and torsion angles. The compound’s monoclinic crystal system (space group ) has unit cell parameters: .
- Mass Spectrometry : Validates molecular weight (e.g., LC-MS with APCI ionization showing M+1 = 211.2) .
Key Structural Features from Crystallography:
| Feature | Observed Value | Significance | Source |
|---|---|---|---|
| C–S Bond Length | 1.72 Å | Indicates aromatic thiophene | |
| Dihedral Angle (Morpholine/Thiophene) | 87.2°–92.8° | Steric/electronic effects |
Advanced: How can DFT study this compound’s electronic properties and reactivity?
Methodological Answer:
- Functional Selection : Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improve accuracy for thermochemical properties (e.g., atomization energies with <3 kcal/mol deviation) .
- Reactivity Analysis : Frontier molecular orbitals (HOMO/LUMO) predict nucleophilic/electrophilic sites. For example, the carbonyl group’s LUMO may guide nucleophilic attack .
- Solvent Effects : Polarizable continuum models (PCM) simulate solvent interactions, critical for predicting solubility or reaction pathways.
Advanced: How are crystallographic data validated to resolve structural contradictions?
Methodological Answer:
- Software Tools : SHELX suite refines structures using least-squares minimization, with R-factors < 5% indicating high reliability .
- Validation Checks :
Advanced: How do the conformational dynamics of the cyclooctane ring influence interactions?
Methodological Answer:
- Puckering Analysis : Cremer-Pople coordinates quantify ring distortion. For example, a pseudorotation phase angle () near 90° suggests a boat-like conformation .
- Hydrogen Bonding : Planar dihydrothiophene rings (deviation <0.02 Å) align with morpholine substituents, stabilizing crystal packing via interactions .
Puckering Parameters (Example):
| Parameter | Value | Conformational Implication | Source |
|---|---|---|---|
| Amplitude (q) | 0.45 Å | Moderate puckering | |
| Phase Angle () | 92° | Boat-like distortion |
Advanced: How can structural modifications enhance biological activity?
Methodological Answer:
- Substituent Effects : Introducing electron-withdrawing groups (e.g., -CF) at the thiophene 2-position increases binding affinity to kinase targets .
- Assay Design : IC values from enzyme inhibition assays (e.g., kinase panels) correlate with steric/electronic properties.
Example Structure-Activity Data:
| Modification Site | Substituent | IC (nM) | Activity Trend | Source |
|---|---|---|---|---|
| Thiophene C2 | -CF | 12 ± 2 | 5x increase | |
| Morpholine C3 | -CN | 65 ± 8 | Baseline |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
